molecular formula C8H16O2 B1654321 8-Hydroxyoctanal CAS No. 22054-14-4

8-Hydroxyoctanal

Cat. No.: B1654321
CAS No.: 22054-14-4
M. Wt: 144.21 g/mol
InChI Key: KXUYLUMVUPFPKD-UHFFFAOYSA-N
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Description

8-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is an aldehyde with a hydroxyl group attached to the eighth carbon atom in the octanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 8-Hydroxyoctanal involves the oxidation of 8-bromo-1-octanol. The process starts with the formation of the tetrahydropyranyl (THP) ether of 8-bromo-1-octanol. This intermediate is then subjected to oxidation using pyridine-N-oxide and sodium bicarbonate in anhydrous toluene. The reaction mixture is stirred overnight under reflux, followed by extraction and distillation to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 6-chlorohexanol with dialkyl malonate esters. This is followed by thermal decarboxylation of the malonic acid derivative and isolation of the 8-Hydroxyoctanoic acid, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyoctanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-hydroxyoctanoic acid.

    Reduction: It can be reduced to form 8-hydroxyoctanol.

    Condensation: It can undergo condensation reactions with malonic acid to form complex molecules.

Common Reagents and Conditions:

    Oxidation: Pyridine-N-oxide and sodium bicarbonate in anhydrous toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Condensation: Malonic acid in the presence of a base.

Major Products Formed:

Scientific Research Applications

8-Hydroxyoctanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyoctanal involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    8-Hydroxy-2-decanone: Used in the synthesis of complex organic molecules.

    8-Hydroxy-1-octanol: A related alcohol with similar chemical properties.

Uniqueness: 8-Hydroxyoctanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and aldehyde functional groups make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-hydroxyoctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYLUMVUPFPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459345
Record name 8-hydroxyoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22054-14-4
Record name 8-hydroxyoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the above procedure, but where, in place of 6-hexanolactone, there is used 4-butanolactone, 8-octanolacetone or 10-decanolactone, there is obtained the corresponding 4-hydroxybutanol, 8-hydroxyoctanal or 10-hydroxydecanal.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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10-decanolactone
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyoctanal
Reactant of Route 2
8-Hydroxyoctanal
Reactant of Route 3
8-Hydroxyoctanal
Reactant of Route 4
8-Hydroxyoctanal
Reactant of Route 5
Reactant of Route 5
8-Hydroxyoctanal
Reactant of Route 6
8-Hydroxyoctanal

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